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This technical support center provides researchers, scientists, and drug development

professionals with guidance on interpreting two distinct "PPAP" prediction scores encountered

in biomedical research: the Palliative Prognostic (PaP) Score for survival prediction in

terminally ill patients, and the Protein-Protein Affinity Predictor (PPAP), a deep learning tool for

estimating binding affinity.

Palliative Prognostic (PaP) Score
The Palliative Prognostic (PaP) Score is a validated tool used to predict 30-day survival in

terminally ill cancer patients, aiding in clinical decision-making and patient counseling.

Frequently Asked Questions (FAQs)
Q1: What is the Palliative Prognostic (PaP) Score?

A1: The PaP score is a clinical tool that combines six factors to generate a numerical score

ranging from 0 to 17.5.[1][2] This score categorizes patients into three distinct risk groups

based on their probability of surviving for 30 days.[1][3] A higher score indicates a shorter

predicted survival.[1][4]

Q2: How is the PaP Score calculated?

A2: The PaP score is calculated by summing the partial scores of six variables: Karnofsky

Performance Status (KPS), clinical prediction of survival (CPS), presence of anorexia,

presence of dyspnea, total white blood cell (WBC) count, and lymphocyte percentage.[1][4] The
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clinical prediction of survival is a subjective estimation by the clinician of the patient's expected

survival in weeks.[2]

Q3: How do I interpret the final PaP score?

A3: The total PaP score places a patient into one of three risk groups, each with a different 30-

day survival probability.[1][3][4]

Group A (Score 0-5.5): >70% probability of 30-day survival.

Group B (Score 5.6-11.0): 30-70% probability of 30-day survival.

Group C (Score 11.1-17.5): <30% probability of 30-day survival.

Q4: Are there variations of the PaP Score?

A4: Yes, there are variations. The D-PaP score includes an additional two points if delirium is

present, recognizing its prognostic significance.[2][5] There is also a PaP without Clinical

Prediction of Survival (PaPwCPS), which omits the subjective clinician's prediction of survival.

[2][6]

Troubleshooting Guide
Issue 1: The calculated PaP score seems inconsistent with my clinical judgment.

Troubleshooting:

Verify all component scores: Double-check the scoring for each of the six variables,

especially the Karnofsky Performance Status (KPS) and the clinical prediction of survival

(CPS), which can be subjective.

Consider patient-specific factors: The PaP score is a prognostic tool, not a definitive

timeline. Individual patient characteristics not included in the score can influence survival.

Use as one tool among many: The PaP score should be used to supplement, not replace,

clinical judgment. It is a tool to aid in conversations about prognosis and care planning.

Issue 2: I am unsure how to score the "Clinical Prediction of Survival (CPS)."
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Troubleshooting:

Collaborate with experienced clinicians: Discussing the patient's case with colleagues can

help refine this estimation.

Document your rationale: Clearly note the factors that led to your estimated survival in

weeks.

Consider the PaPwCPS: If you are uncomfortable with the subjectivity of the CPS, the PaP

without Clinical Prediction of Survival may be a useful alternative.[6]

Data Presentation: PaP Score Calculation
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Variable Finding Partial Score

Dyspnea No 0

Yes 1

Anorexia No 0

Yes 1.5

Karnofsky Performance Status

(KPS)
>30 0

≤30 2.5

Clinical Prediction of Survival

(weeks)
>12 0

11-12 2.0

9-10 2.5

7-8 2.5

5-6 4.5

3-4 6.0

1-2 8.5

Total White Blood Cell (WBC)

Count
Normal (4,800-8,500/mm³) 0

High (8,501-11,000/mm³) 0.5

Very High (>11,000/mm³) 1.5

Lymphocyte Percentage Normal (20-40%) 0

Low (12-19.9%) 1.0

Very Low (<12%) 2.5

PaP Score Risk Groups and 30-Day Survival Probability
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Total Score Risk Group 30-Day Survival Probability

0 - 5.5 A >70%

5.6 - 11.0 B 30-70%

11.1 - 17.5 C <30%

Experimental Protocols
The calculation of the PaP score is based on clinical assessment and standard laboratory tests

(Complete Blood Count).

Clinical Assessment:

Dyspnea and Anorexia: Determined by clinical interview and examination of the patient.

Karnofsky Performance Status (KPS): Assessed based on the patient's functional status,

with scores ranging from 100 (normal, no complaints) to 0 (dead).

Clinical Prediction of Survival (CPS): A physician's estimate of the patient's survival time in

weeks.

Laboratory Analysis:

Total White Blood Cell (WBC) Count and Lymphocyte Percentage: Obtained from a

standard complete blood count (CBC) with differential.

Diagram: Palliative Prognostic (PaP) Score Workflow
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Palliative Prognostic (PaP) Score Workflow

Patient Assessment

Collect Clinical Data:
- Dyspnea
- Anorexia

- KPS
- CPS (in weeks)

Obtain Lab Data:
- Total WBC Count

- Lymphocyte %

Calculate Partial Scores for each of the 6 variables

Sum Partial Scores to get Total PaP Score

Interpret Total Score and Assign Risk Group

Group A (0-5.5)
>70% 30-day Survival

Score ≤ 5.5

Group B (5.6-11.0)
30-70% 30-day Survival

Score 5.6 - 11.0

Group C (11.1-17.5)
<30% 30-day Survival

Score ≥ 11.1

Inform Clinical Decision Making

Click to download full resolution via product page

Caption: Workflow for calculating and interpreting the Palliative Prognostic (PaP) Score.

Protein-Protein Affinity Predictor (PPAP)
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PPAP is a deep learning framework designed to predict the binding affinity of protein-protein

interactions (PPIs). This tool is valuable for researchers in drug development and protein

engineering.

Frequently Asked Questions (FAQs)
Q1: What does a PPAP prediction score represent?

A1: The PPAP model predicts the binding affinity of a protein-protein interaction. The output is

typically a numerical value representing the binding energy, often in units of kcal/mol. A more

negative score generally indicates a stronger predicted binding affinity.

Q2: How do I know if my PPAP prediction score is "good" or significant?

A2: There is no universal threshold for a "good" score, as it can depend on the specific system

being studied. However, here are some general guidelines:

More negative is generally better: In the context of binding energy, a more negative value

suggests a more stable interaction.

Compare to a baseline: If available, compare your predicted score to the scores of known

interacting and non-interacting protein pairs.

Consider the model's performance metrics: The reliability of a prediction is informed by the

model's overall performance, often reported as the Pearson correlation coefficient (R) and

Mean Absolute Error (MAE) on validation datasets. For instance, the PPAP model has been

reported to achieve a Pearson correlation coefficient of 0.63 on an external test set.[7]

Q3: What are the Pearson correlation coefficient (R) and Mean Absolute Error (MAE)?

A3:

Pearson correlation coefficient (R): This value, ranging from -1 to 1, measures the linear

correlation between the predicted binding affinities and the experimentally determined

values. An R value closer to 1 indicates a strong positive correlation, meaning the model's

predictions are in good agreement with experimental data.
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Mean Absolute Error (MAE): This is the average of the absolute differences between the

predicted and actual binding affinities. A lower MAE indicates that the model's predictions

are, on average, closer to the experimental values and thus more accurate. For example, the

PPAP model has a reported MAE of 1.546 on an internal test set.[7]

Troubleshooting Guide
Issue 1: My PPAP prediction score is not what I expected.

Troubleshooting:

Check input structures: The quality of the input protein structures is critical. Ensure that the

structures are of high resolution, properly cleaned (e.g., removal of non-interacting

molecules), and that the protein-protein complex is correctly assembled.

Consider conformational changes: The PPAP model, like many prediction tools, may not

fully account for large conformational changes that can occur upon binding.

Review the literature: Look for experimental data or other computational predictions for

your proteins of interest to see if your result is an outlier.

Issue 2: I'm not sure if I can trust the prediction for my specific protein-protein interaction.

Troubleshooting:

Assess the novelty of the interaction: Prediction models tend to perform better on protein

families that were well-represented in their training data. If your proteins are very novel or

have unique binding modes, the prediction may have higher uncertainty.

Perform model validation: Whenever possible, validate the predictions with your own

experiments. Computational predictions are a powerful hypothesis-generation tool but

should be confirmed experimentally.

Use multiple prediction tools: If possible, use other protein-protein interaction prediction

servers to see if there is a consensus in the predictions.
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Data Presentation: Interpreting Binding Affinity
Predictions

Predicted Binding Affinity (kcal/mol) General Interpretation

> 0 Unlikely to bind

0 to -5 Weak binding

-5 to -10 Moderate binding

< -10 Strong binding

Note: These are general ranges and can vary depending on the specific prediction tool and the

biological context.

Experimental Protocols
The use of a computational tool like PPAP involves a defined workflow. While the specific

experimental validation techniques are broad, a general computational protocol can be

outlined.

Input Preparation:

Obtain high-quality 3D structures of the interacting proteins, either from experimental

sources like the Protein Data Bank (PDB) or from accurate structural modeling.

Prepare the protein structures by removing any extraneous molecules, adding hydrogen

atoms, and ensuring correct protonation states.

If predicting the interaction of two separate proteins, perform a docking simulation to

generate a model of the protein-protein complex.

Prediction with PPAP:

Submit the prepared protein-protein complex structure to the PPAP web server or use the

standalone software.

The model will then calculate the predicted binding affinity.
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Result Analysis and Validation:

Interpret the output score in the context of the model's known performance and by

comparing it to relevant benchmarks.

Visualize the predicted interaction to identify key interacting residues.

Plan and execute wet-lab experiments (e.g., surface plasmon resonance, isothermal

titration calorimetry, co-immunoprecipitation) to validate the predicted interaction and

binding affinity.

Diagram: Protein-Protein Affinity Prediction Workflow
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Protein-Protein Affinity Prediction Workflow

Define Proteins of Interest

Obtain/Model 3D Protein Structures

Prepare and Clean Structures

Perform Protein-Protein Docking (if necessary)

Submit Complex to PPAP for Affinity Prediction

Receive Predicted Binding Affinity Score

Interpret Score
(Compare to benchmarks, assess model performance)

Hypothesis: Strong Interaction

Strong predicted affinity

Hypothesis: Weak/No Interaction

Weak predicted affinity

Experimental Validation
(e.g., SPR, ITC, Co-IP)

Validated Understanding of Interaction

Click to download full resolution via product page
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Caption: A general workflow for using a tool like PPAP to predict and validate protein-protein

interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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